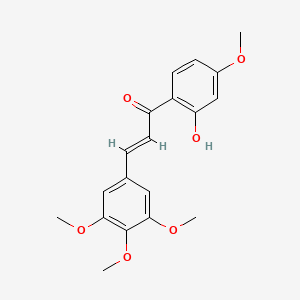
2'-Hydroxy-3,4,4',5-tetramethoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxy-3,4,4’,5-tetramethoxychalcone is a chalcone derivative with the empirical formula C19H20O6 and a molecular weight of 344.36 g/mol . Chalcones are a group of natural compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of four methoxy groups and one hydroxy group attached to the chalcone backbone .
Mechanism of Action
Target of Action
It is known that chalcones, the class of compounds to which 2’-hydroxy-3,4,4’,5-tetramethoxychalcone belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Chalcones typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions
Biochemical Pathways
Chalcones are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and bacterial infections .
Pharmacokinetics
The bioavailability of chalcones is generally influenced by factors such as solubility, stability, and the presence of efflux transporters .
Result of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone are not fully understood yet. It is known to exhibit antibacterial activity, with a MIC value of 10 μg/mL for E. coli and S. epidermis .
Cellular Effects
2’-Hydroxy-3,4,4’,5-tetramethoxychalcone has been found to have inhibitory effects on different cancer cell lines, such as breast, lung, and prostate cancers. It is not selective for cancer cell types, indicating a broad spectrum of cellular effects.
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies should focus on observing any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2’-hydroxyacetophenone and 3,4,4’,5-tetramethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-3,4,4’,5-tetramethoxychalcone undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2’-hydroxy-3,4,4’,5-tetramethoxybenzophenone.
Reduction: Formation of 2’-hydroxy-3,4,4’,5-tetramethoxychalcone alcohol.
Substitution: Formation of various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
2’-Hydroxy-3,4,4’,5-tetramethoxychalcone can be compared with other similar chalcone derivatives:
2’-Hydroxy-3,4,4’,6-tetramethoxychalcone: Similar structure but with a methoxy group at the 6-position instead of the 5-position.
2’-Hydroxy-2,3,4’,6-tetramethoxychalcone: Differing in the position of the methoxy groups.
3-Hydroxy-2’,4,4’,6-tetramethoxychalcone: Hydroxy group at the 3-position instead of the 2’-position.
These compounds share similar biological activities but differ in their potency and specific applications due to the variations in their chemical structures .
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-13-6-7-14(16(21)11-13)15(20)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYSMJCFMKYPL-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
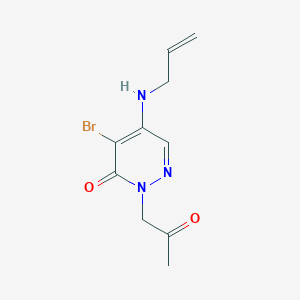
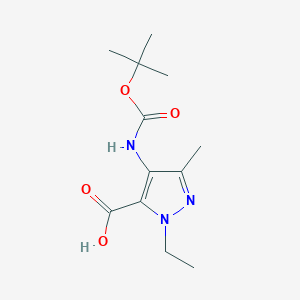

![3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707800.png)
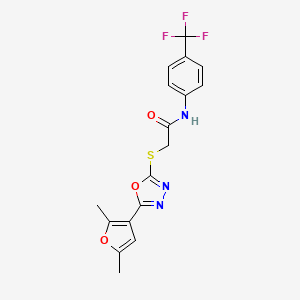
![2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2707802.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707805.png)
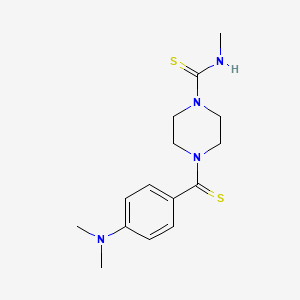
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2707809.png)
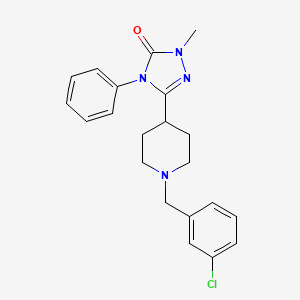
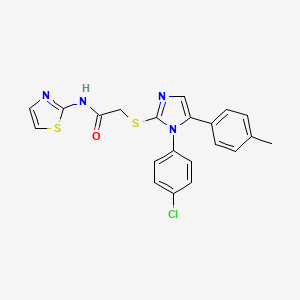
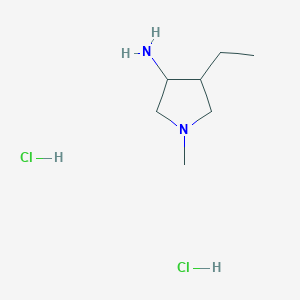

![[(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride](/img/structure/B2707819.png)
